2-Propen-1-amine, N-(1-methylpropylidene)-
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Overview
Description
2-Propen-1-amine, N-(1-methylpropylidene)- is an organic compound with the molecular formula C7H13N. It is a derivative of allylamine, where the nitrogen atom is bonded to a 1-methylpropylidene group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N-(1-methylpropylidene)- typically involves the reaction of allylamine with an aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for the reduction step.
Industrial Production Methods
On an industrial scale, the production of 2-Propen-1-amine, N-(1-methylpropylidene)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, N-(1-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
2-Propen-1-amine, N-(1-methylpropylidene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, N-(1-methylpropylidene)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. The imine group in the compound can undergo hydrolysis to release the corresponding amine and aldehyde or ketone, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine: A simpler analog without the 1-methylpropylidene group.
2-Methyl-2-propen-1-amine: Contains an additional methyl group on the propenyl chain.
N-Methyl-2-propen-1-amine: Features a methyl group on the nitrogen atom.
Uniqueness
2-Propen-1-amine, N-(1-methylpropylidene)- is unique due to the presence of the 1-methylpropylidene group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
30533-02-9 |
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Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
N-prop-2-enylbutan-2-imine |
InChI |
InChI=1S/C7H13N/c1-4-6-8-7(3)5-2/h4H,1,5-6H2,2-3H3 |
InChI Key |
KGWDKRXKURTHTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCC=C)C |
Origin of Product |
United States |
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